N'-(diphenylmethylene)-2-morpholinopropanohydrazide
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include information about the class of compounds it belongs to and its relevance or uses in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This could involve a variety of spectroscopic techniques to determine the structure of the compound, such as NMR spectroscopy, infrared spectroscopy, and X-ray crystallography.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Photosystem 2 Reaction Catalysis
N'-(diphenylmethylene)-2-morpholinopropanohydrazide, through its structural relation to diphenylcarbazide, has potential applications in catalyzing photosystem 2 reactions in chloroplasts and subchloroplast fragments. Diphenylcarbazide, a structurally related compound, has been used as an electron donor in the photoreduction of 2,6-dichlorophenolindophenol by tris-washed chloroplasts, providing a sensitive assay for photosystem 2 activity in chloroplasts. This process involves the photooxidation of diphenylcarbazide, indicating its potential role in measuring the primary photochemical reactions of photosystem 2, which are crucial for understanding photosynthetic mechanisms and energy capture in plants (Vernon & Shaw, 1969).
Tuberculosis Treatment Research
In tuberculosis research, 1,5-diphenyl pyrroles, compounds related to N'-(diphenylmethylene)-2-morpholinopropanohydrazide, have shown high efficacy against M. tuberculosis. By optimizing the substitution patterns on the phenyl rings and replacing thiomorpholine with morpholine, new compounds with improved drug-like properties have been synthesized. These compounds target MmpL3 in mycobacteria, a key component in the bacterial cell wall synthesis pathway. Their efficacy in an acute murine TB infection model highlights their potential in developing new anti-tubercular therapies, thus contributing to the fight against tuberculosis (Poce et al., 2013).
Electrophosphorescence Devices
N'-(diphenylmethylene)-2-morpholinopropanohydrazide, through structural similarity to diphenyl compounds, could potentially be used in the development of electrophosphorescent devices. Diphenyl compounds have been utilized in light-emitting devices for their efficient electrophosphorescence properties. For example, rhenium(I) diimine complexes, when combined with N, N'-di-1-naphthyl-N, N'-diphenylbenzidine, have shown high efficiency and brightness in electrophosphorescent devices, indicating the potential application of N'-(diphenylmethylene)-2-morpholinopropanohydrazide in this field (Li et al., 2004).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, or new reactions or syntheses that could be developed.
I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
N-(benzhydrylideneamino)-2-morpholin-4-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16(23-12-14-25-15-13-23)20(24)22-21-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUAFAOLFAIQJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320785 | |
Record name | N-(benzhydrylideneamino)-2-morpholin-4-ylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817683 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(diphenylmethylene)-2-morpholinopropanohydrazide | |
CAS RN |
478247-09-5 | |
Record name | N-(benzhydrylideneamino)-2-morpholin-4-ylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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